Bromotris(4-methylphenyl)germane

Catalog No.
S15030569
CAS No.
72454-26-3
M.F
C21H21BrGe
M. Wt
425.9 g/mol
Availability
In Stock
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Bromotris(4-methylphenyl)germane

CAS Number

72454-26-3

Product Name

Bromotris(4-methylphenyl)germane

IUPAC Name

bromo-tris(4-methylphenyl)germane

Molecular Formula

C21H21BrGe

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C21H21BrGe/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3

InChI Key

RLTVWVAZMUNXAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Ge](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Br

Emergence of Germanium-Based Reagents in Late 19th Century Chemistry

The discovery of germanium by Clemens Winkler in 1886 marked the beginning of its chemical exploration. Initially isolated from the mineral argyrodite, germanium’s scarcity and high cost limited early research. Winkler’s 1887 synthesis of tetraethylgermane (Et₄Ge) via the reaction of germanium tetrachloride (GeCl₄) with diethylzinc (Et₂Zn) established the first organogermanium compound. This milestone validated germanium’s position in Group IV of the periodic table, as predicted by Dmitri Mendeleev, and demonstrated its capacity for tetrahedral coordination.

For nearly four decades, progress stagnated due to limited access to germanium precursors. The 1920s brought pivotal changes: new sources of germanium were identified in zinc ore processing wastes and African minerals like germanite (5–8% Ge content). These discoveries enabled chemists such as L. M. Dennis and C. A. Kraus to refine isolation techniques for GeCl₄, facilitating broader experimentation. By the 1930s, germanium’s role in semiconductor technology spurred industrial interest, though organogermanium chemistry remained overshadowed by its silicon and tin counterparts.

Early Synthetic Paradigms: Winkler’s Tetraethylgermane as Prototype

Winkler’s tetraethylgermane synthesis established foundational methodologies for organogermanium chemistry. The reaction of GeCl₄ with Et₂Zn followed a nucleophilic substitution mechanism, analogous to Friedel-Crafts syntheses of organosilicon compounds. However, germanium’s larger atomic radius (122 pm vs. 111 pm for silicon) and lower electronegativity (2.01 vs. 1.90) introduced distinct reactivity patterns. For instance, Ge–C bonds (238 kJ/mol) exhibit weaker bond strength compared to Si–C (318 kJ/mol) and Sn–C (217 kJ/mol), influencing their stability under thermal and oxidative conditions.

Early challenges included controlling germanium’s propensity for hydrolysis and oxidation. Researchers addressed this by employing anhydrous solvents and inert atmospheres, as exemplified in the 1935 synthesis of triphenylgermane (Ph₃GeH) by H. H. Anderson. These efforts laid the groundwork for triarylgermanes like bromotris(4-methylphenyl)germane, which required precise stoichiometric control to avoid polysubstitution.

Comparative Evolution Against Silicon and Tin Congeners

The development of organogermanium compounds diverged sharply from silicon and tin due to differing industrial priorities and elemental properties. Table 1 summarizes key milestones:

ElementFirst Organometallic CompoundYearKey Applications
SiliconTetraethylsilane (Et₄Si)1863Silicones, polymers
TinTetraethyltin (Et₄Sn)1850Catalysis, PVC stabilizers
GermaniumTetraethylgermane (Et₄Ge)1887Semiconductors, optical materials

Silicon chemistry advanced rapidly after Kipping’s 1900s work on silicones, driven by their industrial utility. Tin organometallics found niches in catalysis (e.g., Stille coupling) and polymer stabilization. In contrast, germanium’s applications centered on electronics, with organogermanium compounds like bromotris(4-methylphenyl)germane serving as precursors for germanium-based thin films.

Synthetic strategies also diverged. While silylation and stannylation often employ Grignard reagents, germanium compounds more frequently rely on zinc- or lithium-based nucleophiles due to GeCl₄’s moderate electrophilicity. Additionally, the lower stability of Ge–C bonds necessitated milder reaction conditions, as seen in the room-temperature synthesis of bromotris(4-methylphenyl)germane from GeCl₂·dioxane and 4-methylphenylmagnesium bromide.

Traditional synthetic approaches to tris(aryl)germane derivatives, including bromotris(4-methylphenyl)germane, have relied heavily on the use of Grignard and organolithium reagents as nucleophilic coupling partners [1] [2] [3]. These methodologies leverage the high reactivity of organometallic reagents toward germanium halides to form carbon-germanium bonds through nucleophilic substitution mechanisms [4] [5] [6].

The preparation of tris(aryl)germanes typically involves the reaction of germanium tetrachloride with three equivalents of aryl Grignard reagents in ethereal solvents [2] [6]. The reaction proceeds through sequential nucleophilic attacks on the germanium center, with each substitution step becoming progressively more difficult due to steric hindrance and electronic effects [5] [6]. For bromotris(4-methylphenyl)germane synthesis, the initial formation of tris(4-methylphenyl)germyl chloride occurs through the reaction of germanium tetrachloride with three equivalents of 4-methylphenylmagnesium bromide [1] [2].

SubstrateReagentSolventTemperatureYield (%)Reference
Germanium tetrachloride4-Methylphenylmagnesium bromideDiethyl ether0-25°C65-75 [2] [6]
Germanium tetrachloridePhenylmagnesium bromideTetrahydrofuran-10 to 0°C70-80 [1] [2]
Germanium tetrachlorideAryllithium reagentsHexane-78°C45-60 [4] [5]

The use of organolithium reagents presents an alternative synthetic pathway that often provides higher reactivity but requires more stringent reaction conditions [7] [4]. Organolithium compounds demonstrate enhanced nucleophilicity compared to their magnesium counterparts, enabling reactions to proceed at lower temperatures and with shorter reaction times [8] [9]. The preparation of organolithium reagents typically involves the direct reaction of aryl halides with metallic lithium in hydrocarbon solvents [7] [4]. The resulting organolithium species can then react with germanium halides to afford the desired tris(aryl)germane products [4] [5].

Research findings indicate that the choice between Grignard and organolithium reagents significantly impacts both yield and product distribution [5] [6]. Grignard reagents generally provide more consistent yields in the range of 65-80% for tris(aryl)germane synthesis, while organolithium reagents, despite their higher reactivity, often result in lower overall yields due to competing side reactions and decomposition pathways [4] [5] [6].

Modern Transition Metal-Catalyzed Cross-Coupling Strategies

Modern synthetic approaches to tris(aryl)germane derivatives have increasingly employed transition metal catalysis to achieve more selective and efficient transformations [10] [11] [12]. Palladium-catalyzed cross-coupling reactions have emerged as particularly valuable methodologies for the construction of carbon-germanium bonds under mild reaction conditions [10] [11] [13].

Recent developments in gold-catalyzed cross-coupling have demonstrated remarkable selectivity for aryl germane functionalization [10] [11]. Gold catalysis operates through an electrophilic aromatic substitution mechanism that preferentially activates germanium-carbon bonds over other organometallic functionalities [10] [11] [14]. This orthogonal reactivity enables the selective modification of aryl germanes in the presence of other cross-coupling partners such as boronic acids, silanes, and halides [11] [14].

Catalyst SystemSubstrateCoupling PartnerConditionsYield (%)Reference
[(Ph₃P)AuCl]Aryl germanesAryl halides70°C, 1,4-dioxane84-92 [10] [11]
Pd(PPh₃)₄TriaryltrigermanesAryl iodides80°C, toluene60-75 [12] [15]
Pd(OAc)₂/NaOHArylgermanium trichloridesAryl halidesAqueous medium55-70 [16] [17]

The development of palladium nanoparticle catalysis has provided access to cross-coupling reactions with aryl germanes that were previously unreactive under homogeneous palladium catalysis [18] [19]. These heterogeneous systems demonstrate enhanced reactivity toward organogermanium compounds while maintaining tolerance for other functional groups [18] [19]. The mechanism involves electrophilic activation of the germanium center rather than traditional transmetalation pathways [18] [19].

Experimental investigations have revealed that the success of transition metal-catalyzed germanium coupling depends critically on the electronic properties of both the catalyst and the substrate [10] [11] [14]. Electron-rich gold complexes with non-coordinating counterions demonstrate optimal reactivity, while electron-deficient systems show diminished activity [11] [14]. Similarly, electron-rich aryl germanes undergo coupling more readily than their electron-poor counterparts [11] [14].

Halogen Exchange Reactions in Polyfunctional Germanium Systems

Halogen exchange reactions represent a fundamental class of transformations in organogermanium chemistry, enabling the interconversion of different germanium halides and the introduction of specific halogen functionalities [20] [21]. These reactions are particularly important for the synthesis of bromotris(4-methylphenyl)germane from the corresponding chloride precursors [22] [20].

The mechanism of halogen exchange in germanium systems involves nucleophilic substitution at the germanium center, with the equilibrium position favoring the formation of bonds between heavier halogens and germanium [20]. This thermodynamic preference drives the conversion of germanium chlorides to bromides and iodides under appropriate reaction conditions [22] [20]. The exchange process typically occurs rapidly at room temperature and can be monitored using nuclear magnetic resonance spectroscopy [20].

Systematic studies of halogen exchange equilibria have established that the equilibrium constants favor heavier halogen binding to germanium while lighter halogens preferentially associate with silicon when both elements are present [20]. This selectivity enables the development of chemoselective halogen exchange protocols for complex polyfunctional systems [22] [20].

Starting MaterialExchange ReagentProductEquilibrium ConstantReference
Tris(aryl)germyl chlorideHydrogen bromideTris(aryl)germyl bromide15.2 [20]
Tris(aryl)germyl chlorideBromineTris(aryl)germyl bromide8.7 [20]
Germanium tetrachlorideHydrogen bromideGermanium tetrabromide45.3 [22] [20]

The kinetics of halogen exchange reactions demonstrate first-order dependence on both the germanium substrate and the halogen source [20]. The activation barriers for these transformations are relatively low, typically ranging from 8-15 kilocalories per mole, which accounts for the rapid equilibration observed under ambient conditions [20]. Temperature effects on the exchange process follow Arrhenius behavior, with higher temperatures favoring more complete conversion to the thermodynamically preferred products [22] [20].

Research findings indicate that the presence of coordinating solvents can significantly influence both the rate and selectivity of halogen exchange reactions [20]. Ethereal solvents tend to stabilize intermediate germanium species, leading to enhanced reaction rates, while non-coordinating solvents generally result in slower but more selective transformations [20].

Catenated Structures: Wurtz-Type Coupling for Digermane Architectures

Wurtz-type coupling reactions provide access to catenated germanium structures through the reductive elimination of halogen atoms from organogermanium halides [23] [24] [25]. These transformations are particularly valuable for the synthesis of digermane architectures and higher oligomeric germanium compounds [23] [24] [25].

The classical Wurtz coupling employs metallic sodium as the reducing agent to promote the formation of germanium-germanium bonds from organogermanium halides [23] [25]. The mechanism involves initial electron transfer to form germanium-centered radicals, followed by radical-radical coupling to generate the digermane products [23] [25]. This approach has been successfully applied to the synthesis of hexamethyldigermane and related symmetric digermanes [23] [25].

Modern electrochemical approaches to digermane synthesis have demonstrated improved selectivity and functional group tolerance compared to traditional metal-mediated methods [24] [25]. Electroreductive coupling enables the controlled generation of germanium-centered anions, which can undergo subsequent coupling reactions under mild conditions [24] [25]. This methodology has proven particularly effective for the synthesis of functionalized digermanes that are challenging to access through conventional routes [24] [25].

SubstrateReducing AgentProductYield (%)ConditionsReference
Trimethylgermanium chlorideSodium metalHexamethyldigermane75-85Refluxing dioxane [23] [25]
Triphenylgermanium chlorideElectroreductionHexaphenyldigermane65-80Acetonitrile, platinum electrodes [24] [25]
Mixed germanium halidesLithium metalUnsymmetric digermanes45-60Tetrahydrofuran, -78°C [23] [25]

Mechanistic investigations have revealed that the success of Wurtz-type coupling depends critically on the steric and electronic properties of the organogermanium substrates [24] [25]. Sterically hindered germanium halides undergo coupling more slowly but with enhanced selectivity for the desired digermane products [25]. Conversely, less hindered substrates react more rapidly but often produce complex mixtures of oligomeric products [24] [25].

[1] [2]

SubstrateNucleophileMechanismRate OrderActivation Energy (kJ/mol)Stereochemistry
R₃GeX (X = Cl, Br)OH⁻, OR⁻SN2-likeSecond-order65-85Inversion
ArGeX₃ (Ar = Aryl)F⁻, OH⁻AssociativeSecond-order45-70Retention/Racemization
R₂GeX₂NH₃, RNH₂AssociativeSecond-order70-90Variable
RGeX₃H₂OHydrolysisFirst-order40-60Racemization
GeX₄Various nucleophilesSubstitutionVariable50-80Variable

The single electron transfer mechanism has also been identified as an alternative pathway for organogermanium transformations under specific conditions [3]. These reactions involve the formation of germanium-centered radicals through the transfer of a single electron from nucleophilic metal centers to the germanium compound. The resulting radical intermediates can undergo various secondary reactions, including recombination to form digermanes or further reaction with electrophilic species [3].

Experimental evidence from electrochemical studies and electron spin resonance spectroscopy has confirmed the transient formation of germanium-centered radical species during these transformations [3]. The stability and reactivity of these radical intermediates are strongly influenced by the electronic properties of the substituents on the germanium atom, with electron-withdrawing groups generally stabilizing the radical character [4].

Hydrogen Bonding Interactions in Germanol Derivatives

Germanol derivatives, characterized by the presence of germanium-oxygen-hydrogen functional groups, exhibit distinctive hydrogen bonding interactions that significantly influence their structural organization and chemical reactivity [5] [6]. The hydrogen bonding capabilities of germanols are comparable to those of their silicon analogues, silanols, but display unique characteristics attributable to the larger atomic radius and different electronegativity of germanium [5].

Structural studies have revealed that triphenylgermanol engages in hydrogen bonding in the solid state, forming dimeric and polymeric structures through intermolecular GeOH···OGe interactions [5] [6]. The germanium-oxygen-hydrogen bond angle in these compounds typically ranges from 104 to 108 degrees, which is slightly larger than the corresponding angle in silanols due to the increased size of the germanium atom [6].

Infrared spectroscopic investigations demonstrate that the hydroxyl stretching frequencies in germanols appear in the range of 3300 to 3500 cm⁻¹, with hydrogen-bonded species showing characteristic shifts to lower frequencies [7]. The strength of hydrogen bonding in germanol derivatives is influenced by several factors, including the electronic nature of the organic substituents, the degree of substitution on the germanium center, and the presence of additional coordinating groups [7].

Table 2: Hydrogen Bonding Interactions in Germanol Derivatives [5] [7] [6]

CompoundOH Stretching (cm⁻¹)H-Bond Length (pm)Association Constant (M⁻¹)Network Formation
R₃GeOH (Germanols)3400-3500190-21015-25Dimeric
R₂Ge(OH)₂3300-3450180-20035-50Chain-like
RGe(OH)₃3200-3400170-19060-85Three-dimensional
Ge(OH)₄3100-3300160-180100-150Extended network
Germoxanes3450-3550200-22010-20Oligomeric

Theoretical calculations using density functional theory methods have provided insights into the energetics of hydrogen bonding in germanol systems [7]. The hydrogen bond dissociation energies in germanol dimers typically range from 15 to 30 kilojoules per mole, which is slightly lower than the corresponding values for silanol systems due to the decreased electronegativity of germanium compared to silicon [7].

The hydrogen bonding interactions in germanols also play a crucial role in determining their hydrolysis behavior and stability in aqueous environments [8]. Studies have shown that germanols with extensive hydrogen bonding networks exhibit enhanced resistance to hydrolysis, while monomeric germanols are more susceptible to water-catalyzed decomposition reactions [8].

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Systems

The utilization of organogermanium compounds in palladium-catalyzed cross-coupling reactions has emerged as a significant area of research, particularly due to their unique reactivity profiles that distinguish them from conventional organometallic coupling partners [9] [10] [11]. Unlike traditional organoboranes, organostannanes, and organosilanes, organogermanes exhibit orthogonal reactivity that enables selective functionalization in the presence of other coupling-active functional groups [11].

Mechanistic investigations have revealed that organogermanes operate through an unprecedented electrophilic aromatic substitution-type mechanism rather than the conventional transmetalation pathway observed with other organometallic reagents [10] [11]. This unique mode of activation requires highly electrophilic palladium catalysts, such as cationic palladium nanoparticles, to achieve efficient carbon-germanium bond activation [10].

Recent developments in organogermanium chemistry have demonstrated that germatranes and carbagermatranes represent particularly effective coupling partners in palladium-catalyzed transformations [12]. These cyclic organogermanium compounds benefit from intramolecular coordination effects that enhance their reactivity and stability, making them suitable for a wide range of cross-coupling applications [12].

Table 3: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Systems [9] [12] [10] [11]

Germanium ReagentElectrophileCatalyst SystemMechanismYield (%)Temperature (°C)
ArGeEt₃ArIPd nanoparticlesSEAr-type70-8580-120
ArGe(OH)₃ArBr, ArIPd(PPh₃)₄Transmetalation60-8060-100
ArGeF₃⁻ArX (X=Cl,Br,I)Pd(0)/LFluoride activation80-9525-80
GermatranesArI, ArOTfPd(OAc)₂/LChelation-assisted85-95100-140
CarbagermatranesPrimary alkyl-XPd(0)/NiCl₂Radical pathway70-9060-80

The enhanced reactivity of organogermanes under specific catalytic conditions has been attributed to their ability to undergo chemoselective transformations [11]. Studies have shown that in reactions containing multiple coupling partners, organogermanes can be selectively activated using electrophilic gold catalysis or cationic palladium systems, while other organometallic groups remain unreactive [13].

Computational studies have provided valuable insights into the electronic factors governing the reactivity of organogermanes in cross-coupling reactions [10]. Density functional theory calculations indicate that the carbon-germanium bond has a relatively low lying sigma* orbital that facilitates electrophilic activation, explaining the preference for electrophilic aromatic substitution-type mechanisms over conventional transmetalation pathways [10].

The development of fluoride-promoted cross-coupling reactions has also proven effective for organogermanium compounds [14]. In these systems, fluoride ions activate the germanium center by forming hypervalent germanium species that are more susceptible to transmetalation with palladium complexes [14]. This approach has enabled efficient coupling reactions under mild conditions with high functional group tolerance [14].

Air Oxidation Pathways for Germanium-Hydrogen Bond Transformation

The oxidation of germanium-hydrogen bonds under atmospheric conditions represents a fundamental transformation that significantly impacts the stability and reactivity of organogermanium hydrides [15] [6] [16]. Unlike germanium-carbon bonds, which are generally air-stable, germanium-hydrogen bonds readily undergo oxidation when exposed to oxygen and moisture, leading to the formation of germanium-oxygen bonds and the liberation of hydrogen [6].

Mechanistic studies have revealed that the air oxidation of germanium-hydrogen bonds proceeds through multiple pathways, depending on the specific reaction conditions and the nature of the germanium compound [16]. Under dry oxygen conditions, the oxidation process typically follows a radical chain mechanism, initiated by the homolytic cleavage of the germanium-hydrogen bond to generate germanium and hydrogen radicals [16].

The kinetics of germanium-hydrogen bond oxidation have been extensively studied using various experimental techniques, including infrared spectroscopy and mass spectrometry [16] [17]. These investigations have shown that the rate of oxidation is strongly dependent on the electronic properties of the substituents on the germanium atom, with electron-withdrawing groups accelerating the oxidation process [16].

Table 4: Air Oxidation Pathways for Germanium-Hydrogen Bond Transformation [15] [6] [16] [17]

Starting MaterialOxidantProductsRate Constant (s⁻¹)Activation Energy (kJ/mol)Mechanism
R₃GeHO₂/airR₃GeOH, (R₃Ge)₂O1.2×10⁻⁴45-55Radical chain
R₂GeH₂H₂O₂R₂Ge(OH)₂, R₂GeO3.5×10⁻³35-45Ionic/radical
RGeH₃Organic peroxidesRGe(OH)₃, RGeO₁.₅8.9×10⁻³25-35Heterolytic
Ge surfaces (H-terminated)H₂O/O₂Ge-OH, GeO₂4.5×10⁻⁵55-65Surface reaction
Polymeric GeH compoundsAtmospheric oxidationMixed oxides2.1×10⁻⁶60-70Autocatalytic

Surface studies using X-ray photoelectron spectroscopy have provided detailed insights into the oxidation mechanism of hydrogen-terminated germanium surfaces [15] [16]. These investigations demonstrate that moisture and oxygen play distinct roles in the oxidation process, with moisture effectively replacing hydrogen termination with hydroxyl groups, while dry oxygen breaks germanium-germanium back bonds and oxidizes the substrate [16].

The heterolytic cleavage of germanium-hydrogen bonds represents an alternative oxidation pathway that becomes dominant under specific conditions [18]. Theoretical calculations using quantum mechanical and molecular dynamics methods have shown that the heterolytic mechanism involves the coordination of water or other polar molecules to the germanium center, followed by the transfer of hydrogen as a proton and the formation of germanium-oxygen bonds [18].

The catalytic role of light in enhancing the oxidation rate of germanium-hydrogen bonds has been documented in several studies [16]. Photochemical activation leads to the generation of reactive oxygen species and facilitates the initiation of radical chain processes, significantly accelerating the overall oxidation rate compared to thermal processes alone [16].

Exact Mass

426.00384 g/mol

Monoisotopic Mass

426.00384 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-11-2024

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